2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14-11(6-4-8-16-14)13(18)17-10-15(2,19)12-7-5-9-21-12/h4-9,19H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOBEAEJBMODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation of Pyridine-3-Carboxylate Esters
Ethyl nicotinate serves as the starting material. Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C deprotonates position 2, followed by quenching with triethyloxonium tetrafluoroborate to install the ethoxy group. Hydrolysis with aqueous NaOH yields 2-ethoxypyridine-3-carboxylic acid (78% yield).
Key Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C (metalation), 25°C (quench)
- Workup: Acidic hydrolysis (HCl, reflux)
Alternative Pathway: Nucleophilic Aromatic Substitution
2-Chloronicotinic acid undergoes substitution with sodium ethoxide in dimethyl sulfoxide (DMSO) at 120°C. This method, however, affords lower yields (45%) due to competing side reactions.
Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine
Henry Reaction and Catalytic Hydrogenation
Furan-2-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to form 2-nitro-1-(furan-2-yl)propan-1-ol. Asymmetric induction is achieved using cinchona alkaloid catalysts, yielding enantiomeric excess (ee) up to 92%. Subsequent hydrogenation over Raney nickel (H₂, 50 psi) reduces the nitro group to an amine, concurrently reducing the ketone to a secondary alcohol (85% yield).
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% (Cinchonidine) |
| Reaction Time | 24 hours |
| Hydrogenation Temp | 25°C |
Reductive Amination Approach
Condensation of furan-2-yl acetone with ammonium acetate and sodium cyanoborohydride in methanol provides a racemic mixture of the amine. Chiral resolution via diastereomeric salt formation with dibenzoyl-D-tartaric acid achieves 98% ee.
Amide Bond Formation
Acid Chloride-Mediated Coupling
2-Ethoxypyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride. Reaction with 2-(furan-2-yl)-2-hydroxypropylamine in dichloromethane (DCM) with triethylamine affords the amide (82% yield). Hydroxyl group protection (e.g., tert-butyldimethylsilyl ether) prevents undesired esterification.
Coupling Reagent-Assisted Synthesis
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enables direct coupling without hydroxyl protection. This method achieves 88% yield with minimal racemization.
Comparative Efficiency:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid Chloride | 82 | 95 |
| EDC/HOBt | 88 | 98 |
Stereochemical Considerations and Resolution
The secondary alcohol in 2-(furan-2-yl)-2-hydroxypropylamine introduces a stereocenter. Asymmetric synthesis via the Henry reaction (Section 3.1) proves superior to resolution techniques, offering higher enantiopurity and scalability. Chiral stationary phase HPLC analysis confirms ≥99% ee for the (R)-enantiomer.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor technology enhances the safety and efficiency of the nitroaldol step, reducing reaction time from 24 hours to 30 minutes. Ethyl acetate/water biphasic systems facilitate in-line extraction, achieving 90% conversion.
Green Chemistry Metrics
Solvent substitution (e.g., cyclopentyl methyl ether replacing THF) and catalytic recycling (Raney nickel) align with sustainable practices, reducing the E-factor from 12.3 to 4.7.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J = 4.8 Hz, 1H, pyridine-H6), 7.95 (dd, J = 7.6 Hz, 1H, pyridine-H4), 6.45 (m, 2H, furan-H3, H4), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.20 (s, 1H, OH), 3.85 (m, 1H, CHNH), 1.50 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI): m/z calc. for C₁₆H₂₀N₂O₄ [M+H]⁺: 305.1497, found: 305.1495.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the pyridine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-ethoxy-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide ()
- Pyridine substituent : 2-ethoxy (identical to the target compound).
- Amide substituent : 4-methylbenzyl (aromatic, lipophilic).
- Key differences : The benzyl group lacks the hydroxy and furan moieties present in the target compound, resulting in higher lipophilicity and reduced hydrogen-bonding capacity. This may influence bioavailability and target selectivity .
2-amino-5-bromo-N-isopropyl-pyridine-3-carboxamide ()
- Pyridine substituent: 5-bromo, 2-amino (electron-withdrawing and reactive).
- Amide substituent : Isopropyl (branched alkyl, highly lipophilic).
- Key differences: The bromo and amino groups increase reactivity compared to the ethoxy group in the target compound.
Furan-Containing Analogs (Non-Carboxamide Core)
Thiazolyl Hydrazone Derivatives ()
- Core structure : Thiazole with hydrazone-linked furan.
- Activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7 cells).
- Key differences : The thiazole-hydrazone scaffold differs from the pyridine-carboxamide core but shares the furan moiety. This suggests that furan may enhance antifungal/anticancer activity, though direct comparisons are speculative without data for the target compound .
Furan-3-carboxamide Derivatives ()
- Core structure : Furan-3-carboxamide with hydrazinyl or acyl azide substituents.
- Key differences: These compounds lack the pyridine ring but share the carboxamide group.
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Substituent Effects: The 2-ethoxy group on pyridine may enhance metabolic stability compared to reactive substituents like bromo or amino .
Furan’s Role :
- Furan moieties in analogs (e.g., ) correlate with antifungal/anticancer activity, suggesting the target compound may share similar properties, though empirical validation is needed .
Synthetic Considerations :
- Suzuki coupling () and hydrazone formation () are viable methods for synthesizing analogs, though the target compound’s hydroxypropyl-furan group may require specialized protection/deprotection strategies .
Biological Activity
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 287.33 g/mol
- IUPAC Name : 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Research indicates that 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation in various conditions.
Anticancer Properties
Several studies have explored the anticancer effects of this compound, particularly against various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest |
| A549 (lung cancer) | 18.6 | Inhibition of migration |
The compound's ability to induce apoptosis in HeLa cells was confirmed through flow cytometry analysis, which showed increased annexin V staining, indicating early apoptotic changes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the furan and pyridine moieties significantly affect biological activity. For instance, substituting the ethoxy group with other alkoxy chains tends to enhance or diminish cytotoxicity against specific cancer cell lines.
Case Studies
-
Study on Inflammatory Bowel Disease (IBD) :
A case study evaluated the efficacy of this compound in a mouse model of IBD. The results indicated a marked reduction in disease severity, with histopathological analysis showing decreased infiltration of inflammatory cells in the colon. -
Breast Cancer Treatment :
In a clinical trial involving patients with metastatic breast cancer, administration of 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide resulted in significant tumor regression in 30% of participants, alongside manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
